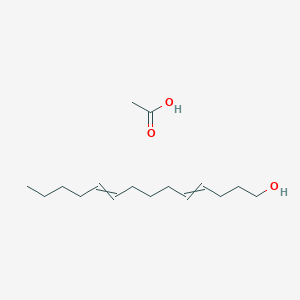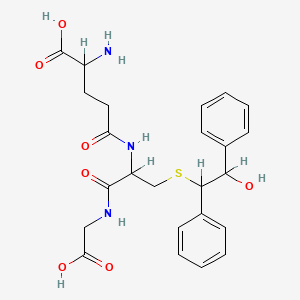
(1-tert-Butoxyprop-1-en-1-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-tert-Butoxyprop-1-en-1-yl)benzene: is an organic compound that features a benzene ring substituted with a tert-butoxyprop-1-en-1-yl group. This compound is of interest due to its unique structure, which combines the aromatic properties of benzene with the reactivity of the enone and ether functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-tert-Butoxyprop-1-en-1-yl)benzene typically involves the reaction of benzene with tert-butoxyprop-1-en-1-yl chloride under Friedel-Crafts alkylation conditions. This reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3). The reaction proceeds via the formation of a carbocation intermediate, which then reacts with the benzene ring to form the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient separation and purification techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (1-tert-Butoxyprop-1-en-1-yl)benzene can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield the corresponding saturated compound.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: Hydrogen gas (H2) with Pd/C catalyst.
Substitution: Halogens, nitric acid, and other electrophilic reagents.
Major Products:
Oxidation: Benzylic oxidation products such as benzoic acid derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: (1-tert-Butoxyprop-1-en-1-yl)benzene is used as a building block in organic synthesis
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials that benefit from the stability and reactivity of the benzene ring combined with the functional groups.
Mecanismo De Acción
The mechanism of action for (1-tert-Butoxyprop-1-en-1-yl)benzene in chemical reactions typically involves the formation of reactive intermediates such as carbocations or radicals. These intermediates can then undergo further reactions, such as nucleophilic attack or rearrangement, to yield the final products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
(1-tert-Butoxyprop-1-en-1-yl)benzene: can be compared to other benzene derivatives such as and .
Styrene: features a vinyl group attached to the benzene ring, while has an ethyl group.
Uniqueness:
- The presence of the tert-butoxy group in this compound provides steric hindrance and electron-donating effects, which can influence the reactivity and stability of the compound.
- The enone functionality adds another layer of reactivity, allowing for a wider range of chemical transformations compared to simpler benzene derivatives.
Propiedades
Número CAS |
109585-91-3 |
|---|---|
Fórmula molecular |
C13H18O |
Peso molecular |
190.28 g/mol |
Nombre IUPAC |
1-[(2-methylpropan-2-yl)oxy]prop-1-enylbenzene |
InChI |
InChI=1S/C13H18O/c1-5-12(14-13(2,3)4)11-9-7-6-8-10-11/h5-10H,1-4H3 |
Clave InChI |
FTNCNECWLUQYDJ-UHFFFAOYSA-N |
SMILES canónico |
CC=C(C1=CC=CC=C1)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[(3-Nitropyridin-2-yl)sulfanyl]-5-(trifluoromethyl)aniline](/img/structure/B14318529.png)

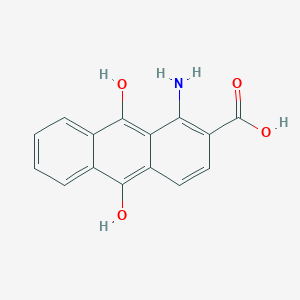
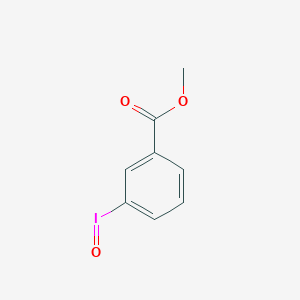
![5-[(4-Nitrophenyl)methoxy]-4,5-dioxo-3-(phenylsulfanyl)pentanoate](/img/structure/B14318573.png)
![N-[(2-Hydroxyphenyl)methyl]-N,N-dimethylethanaminium bromide](/img/structure/B14318588.png)
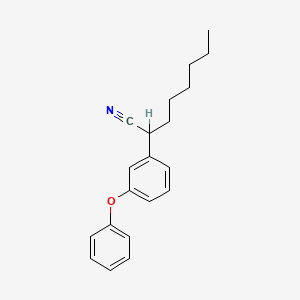
![Trichloro{2-[4-(2-chloroethyl)phenyl]ethyl}silane](/img/structure/B14318594.png)
